molecular formula C22H19ClF2N4O2 B4148665 3-(2-chloro-6-fluorophenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2-chloro-6-fluorophenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4148665
M. Wt: 444.9 g/mol
InChI Key: DRLFPDGSAXPMOZ-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, an isoxazole ring, and multiple halogen substituents, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core pyrazole and isoxazole rings, followed by the introduction of the halogen substituents and the final coupling reactions to form the complete molecule. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of halogen substituents can make the compound susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.

    Substitution: Halogen substituents can participate in nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide can replace the halogens with other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the halogenated aromatic rings or the pyrazole and isoxazole moieties.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its specific interactions with biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-chloro-6-fluorophenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide stands out due to its unique combination of halogen substituents and heterocyclic rings. Similar compounds include:

  • 4-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-carbonitrile
  • 1-(2-chloro-6-methylphenyl)-3-(4-fluorophenyl)urea
  • 3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

These compounds share some structural features but differ in their specific substituents and ring systems, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF2N4O2/c1-12-21(13(2)29(27-12)11-14-6-8-15(24)9-7-14)26-22(30)19-10-18(28-31-19)20-16(23)4-3-5-17(20)25/h3-9,19H,10-11H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLFPDGSAXPMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3CC(=NO3)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chloro-6-fluorophenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-chloro-6-fluorophenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(2-chloro-6-fluorophenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(2-chloro-6-fluorophenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(2-chloro-6-fluorophenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(2-chloro-6-fluorophenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide

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